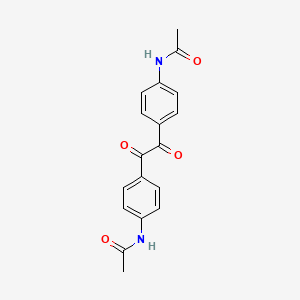

N,N'-(Oxalylbis(4,1-phenylene))diacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[2-(4-acetamidophenyl)-2-oxoacetyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11(21)19-15-7-3-13(4-8-15)17(23)18(24)14-5-9-16(10-6-14)20-12(2)22/h3-10H,1-2H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZECPWWDGWIPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332575 | |

| Record name | N,N'-[(1,2-Dioxoethane-1,2-diyl)di(4,1-phenylene)]diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21501-14-4 | |

| Record name | N,N'-[(1,2-Dioxoethane-1,2-diyl)di(4,1-phenylene)]diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Oxalylbis 4,1 Phenylene Diacetamide

Scalable Synthetic Protocols for N,N'-(Oxalylbis(4,1-phenylene))diacetamide

The industrial production of this compound necessitates the development of scalable synthetic protocols that are efficient, cost-effective, and reproducible. A logical and common approach for the synthesis of this compound involves a two-step process: the synthesis of the key intermediate, N-(4-aminophenyl)acetamide, followed by the coupling of two equivalents of this intermediate with an oxalyl moiety.

Step 1: Synthesis of the Intermediate N-(4-aminophenyl)acetamide

N-(4-aminophenyl)acetamide, also known as 4-aminoacetanilide, is a crucial precursor. scispace.com Scalable methods for its preparation are well-established and typically begin with either the selective acylation of p-phenylenediamine (B122844) or the reduction of 4-nitroacetanilide.

One patented method describes the synthesis of N-(4-aminophenyl)acetamide from p-phenylenediamine and acetic acid in ethyl acetate, using triethylenediamine as a catalyst. This process reports a high yield of 98.6% and a purity of 99.1%. chemicalbook.com The reaction is carried out under a nitrogen atmosphere at a temperature of 78-82°C for 6 hours. chemicalbook.com The product is then isolated by filtration after cooling the reaction mixture. chemicalbook.com

Another common scalable route is the reduction of 4-nitroacetanilide. A classic industrial method involves the use of iron filings in the presence of acetic acid and water. The reaction is heated to boiling, and after the reduction is complete, the product is isolated by filtration and crystallization. This method, while effective, generates significant iron-containing waste. Alternative and greener reduction methods have been developed, for instance, using zinc powder and ammonium (B1175870) chloride in an aqueous medium, which offers a more environmentally friendly approach. wikipedia.org Catalytic hydrogenation is another viable and clean method for this reduction on a large scale. wikipedia.org

Step 2: Coupling of N-(4-aminophenyl)acetamide with an Oxalyl Source

Once the N-(4-aminophenyl)acetamide intermediate is obtained, the final step involves the formation of the central oxalamide bridge. This is typically achieved by reacting two equivalents of the amine with a suitable C2-dielectrophilic building block derived from oxalic acid.

A common and efficient method for forming the oxalamide linkage is the reaction with oxalyl chloride. This reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical for scalability, with considerations for cost, safety, and ease of product isolation.

Alternatively, diethyl oxalate (B1200264) can be used as the coupling partner. The reaction between an amine and diethyl oxalate is a well-known method for preparing oxalamides. researchgate.netchempedia.info This reaction is typically carried out at elevated temperatures and may require a catalyst. While potentially slower than the oxalyl chloride route, it avoids the use of a highly reactive and corrosive reagent.

The following interactive data table summarizes various conditions for related amide and oxalamide syntheses, which can serve as a basis for optimizing a scalable protocol for this compound.

Interactive Data Table: Reaction Conditions for Amide and Oxalamide Synthesis

| Acylating/Coupling Agent | Amine/Substrate | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetic Acid | p-Phenylenediamine | Triethylenediamine | Ethyl Acetate | 78-82 | 98.6 | chemicalbook.com |

| Iron filings/Acetic Acid | 4-Nitroacetanilide | - | Water | 100 | 55 | |

| Diethyl Oxalate | β-Amino Alcohols | - | Toluene | Reflux | Variable | researchgate.net |

| Ethylene (B1197577) Glycol | Various Amines | Ruthenium Pincer Complex | Toluene | 135 | 66-96 | nih.govresearchgate.net |

| Acetic Anhydride | Sulfonamides | None | Water | Not Specified | High | orientjchem.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. humanjournals.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. humanjournals.comresearchgate.net

Atom Economy and Waste Reduction: A key principle of green chemistry is maximizing atom economy. In the proposed synthesis, the reaction of N-(4-aminophenyl)acetamide with oxalyl chloride has a lower atom economy due to the formation of two equivalents of hydrochloric acid, which must be neutralized, generating salt waste. The use of diethyl oxalate offers a better atom economy, with ethanol (B145695) being the only byproduct. An even more atom-economical and sustainable approach is the acceptorless dehydrogenative coupling of amines with a bio-based diol like ethylene glycol, which produces hydrogen gas as the sole byproduct. nih.govrsc.org

Use of Greener Solvents and Catalysts: Traditional organic solvents often pose environmental and health risks. The development of syntheses in greener solvents like water, supercritical fluids, or bio-derived solvents is a primary goal of green chemistry. For instance, the reduction of 4-nitroacetanilide can be performed in water using a Zn/NH4Cl system. wikipedia.org The use of catalytic methods is inherently greener than stoichiometric reagents. ucl.ac.uksigmaaldrich.com For the amide bond formation step, enzymatic catalysts, such as Candida antarctica lipase (B570770) B (CALB), can operate under mild conditions in green solvents like cyclopentyl methyl ether, offering high selectivity and reducing the need for extensive purification. nih.gov Boronic acids have also been reported as effective catalysts for direct amidation reactions. sigmaaldrich.com

Energy Efficiency and Process Intensification: Green chemistry also encourages conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net Microwave irradiation has been shown to accelerate N-acetylation reactions, often reducing reaction times and energy input. humanjournals.com Process intensification, which involves using techniques like continuous flow reactors, can lead to significant improvements in efficiency, safety, and waste reduction compared to traditional batch processing. researchgate.netmdpi.com A continuous flow process for the synthesis of this compound could offer better heat and mass transfer, leading to higher yields and purity.

The following interactive data table provides a comparison of traditional versus greener approaches for key transformations relevant to the synthesis of this compound.

Interactive Data Table: Comparison of Traditional and Green Synthetic Approaches

| Transformation | Traditional Method | Green Alternative | Green Chemistry Advantages | Reference |

| Nitro Group Reduction | Fe/CH₃COOH in H₂O | Zn/NH₄Cl in H₂O | Avoids heavy metal waste | wikipedia.org |

| Amide Bond Formation | Stoichiometric coupling reagents (e.g., DCC, HATU) | Catalytic amidation (e.g., boronic acids, enzymes) | Higher atom economy, less toxic waste, milder conditions | ucl.ac.uksigmaaldrich.comnih.gov |

| Acylation | Acyl chlorides/anhydrides with organic solvents | Solvent-free or aqueous conditions, microwave irradiation | Reduced solvent use, energy efficiency | orientjchem.orghumanjournals.com |

| Oxalamide Synthesis | Oxalyl chloride/amines | Acceptorless dehydrogenative coupling of diols and amines | High atom economy (H₂ byproduct), use of renewable feedstocks | nih.govrsc.org |

Advanced Structural Elucidation of N,n Oxalylbis 4,1 Phenylene Diacetamide

Spectroscopic Characterization Techniques for N,N'-(Oxalylbis(4,1-phenylene))diacetamide

The precise structural determination of a synthesized chemical entity is fundamental to understanding its chemical behavior and potential applications. For a molecule such as this compound, a multi-faceted approach employing various spectroscopic techniques is essential for unambiguous characterization. This involves a synergistic application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy to probe the molecular framework at atomic and functional group levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a comprehensive NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.0 | Singlet | 2H | Amide (N-H) |

| ~7.7 | Doublet | 4H | Aromatic (protons ortho to the amide) |

| ~7.6 | Doublet | 4H | Aromatic (protons ortho to the oxalyl group) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. Key signals would include those for the carbonyl carbons of the oxalyl and acetamide (B32628) groups, the aromatic carbons, and the methyl carbons.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~169.0 | Acetamide Carbonyl (C=O) |

| ~165.0 | Oxalyl Carbonyl (C=O) |

| ~140.0 | Aromatic (C-N) |

| ~135.0 | Aromatic (C-C=O) |

| ~129.0 | Aromatic (CH) |

| ~120.0 | Aromatic (CH) |

Two-Dimensional NMR Methods (COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to confirm the connectivity of the aromatic protons within the phenylene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the aromatic C-H and methyl C-H groups.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. The presence of amide and carbonyl groups would result in strong, characteristic absorption bands.

Hypothetical FT-IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~1700 | Strong, Sharp | C=O Stretch (Oxalyl Carbonyl) |

| ~1670 | Strong, Sharp | C=O Stretch (Amide I Band) |

| ~1600, ~1500 | Medium | C=C Stretch (Aromatic) |

| ~1540 | Medium | N-H Bend (Amide II Band) |

The collective data from these spectroscopic techniques would provide a comprehensive and unambiguous structural confirmation of this compound, ensuring its identity and purity for any subsequent research or application.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. This information is highly specific and can be used as a molecular fingerprint for identification and for understanding the structural arrangement of atoms and functional groups. The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photons is shifted up or down, and these shifts correspond to the energies of the vibrational modes of the molecule.

A theoretical data table of expected Raman shifts and their assignments for this compound is presented below. These values are based on the known vibrational frequencies of similar functional groups.

| Expected Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3300 | N-H stretching (amide) |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching (methyl) |

| ~1700 | C=O stretching (amide I) |

| ~1660 | C=O stretching (oxalyl) |

| ~1600 | Aromatic C=C stretching |

| ~1540 | N-H bending and C-N stretching (amide II) |

| ~1380 | CH₃ symmetric bending |

| ~1320 | C-N stretching (amide III) |

| ~830 | para-substituted benzene (B151609) ring C-H out-of-plane bending |

The presence and position of these bands would provide critical information about the molecular structure. For instance, the frequencies of the carbonyl (C=O) stretching modes of the amide and oxalyl groups would be sensitive to their chemical environment and any intramolecular hydrogen bonding. The symmetry of the molecule would also influence the Raman spectrum; a more symmetric structure would generally lead to fewer and sharper Raman bands.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a specific theoretical exact mass.

For this compound, with the chemical formula C₁₈H₁₆N₂O₄, the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not available, the table below illustrates the principle.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆N₂O₄ |

| Theoretical Monoisotopic Mass | 324.1110 u |

| Hypothetical Experimental Mass | 324.1108 u |

| Mass Accuracy (ppm) | -0.62 |

An experimentally determined mass that closely matches the theoretical monoisotopic mass would confirm the elemental composition of the molecule, a crucial step in its identification and characterization.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern is often predictable and can be used to piece together the molecular structure.

While an experimental MS/MS spectrum for this compound is not documented in the literature, a plausible fragmentation pathway can be proposed based on its structure. The molecule would likely fragment at the weaker bonds, such as the amide linkages and the central C-C bond of the oxalyl group.

A hypothetical table of major fragment ions for this compound is shown below.

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 324.11 | 282.10 | C₂H₂O | Loss of ketene (B1206846) from an acetamide group |

| 324.11 | 162.07 | C₈H₇NO₂ | Cleavage of the oxalyl C-C bond |

| 324.11 | 120.06 | C₉H₈N₂O₃ | Cleavage of an amide bond |

| 162.07 | 120.06 | C₂H₂O | Loss of ketene from the fragment |

Analysis of these fragmentation pathways would allow researchers to confirm the connectivity of the different structural motifs within the molecule, such as the presence of the two N-acetyl-p-phenylene units linked by an oxalyl group.

X-ray Crystallography of this compound

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure

Single crystal X-ray diffraction involves irradiating a single, well-ordered crystal with a beam of X-rays. The diffraction pattern produced is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

While a crystal structure for this compound has not been reported, a detailed crystallographic study has been conducted on its structural isomer, N,N'-[Oxybis(benzene-4,1-diyl)]diacetamide (CAS 3070-86-8). sigmaaldrich.comnih.govnih.gov This related structure provides valuable insight into the likely conformation and intermolecular interactions that could be expected for the target compound. In this isomer, the two N-acetyl-p-phenylene units are connected by an ether linkage instead of an oxalyl group.

The crystallographic data for N,N'-[Oxybis(benzene-4,1-diyl)]diacetamide reveals that the molecule crystallizes in the monoclinic space group P2₁/n. sigmaaldrich.comnih.gov

In the absence of a crystal structure for this compound, we can infer potential conformational features from the analysis of its isomer, N,N'-[Oxybis(benzene-4,1-diyl)]diacetamide. sigmaaldrich.comnih.govnih.gov In this isomer, the two phenyl groups are not coplanar with the central ether linkage. sigmaaldrich.comnih.govnih.gov Instead, they are twisted, forming a significant dihedral angle with each other. sigmaaldrich.comnih.govnih.gov

For this compound, the central oxalyl group (-CO-CO-) would introduce its own conformational constraints. The planarity of the two carbonyl groups in the oxalyl linker would be a key feature, and there would be restricted rotation around the central C-C bond. The phenyl rings would likely be twisted with respect to the plane of the oxalyl group to minimize steric hindrance.

The conformation of the acetamide groups relative to the phenyl rings is also a critical aspect of the molecular structure. In the crystal structure of the oxy-isomer, the acetamide substituents adopt markedly different conformations relative to the adjacent phenyl groups on either side of the molecule. sigmaaldrich.comnih.govnih.gov This asymmetry is likely to be present in this compound as well, influenced by crystal packing forces and intermolecular hydrogen bonding.

The table below presents selected geometric parameters from the crystal structure of the isomer N,N'-[Oxybis(benzene-4,1-diyl)]diacetamide, which can serve as a model for the types of structural features that would be determined for the target compound. sigmaaldrich.comnih.govnih.gov

| Parameter | Value (for N,N'-[Oxybis(benzene-4,1-diyl)]diacetamide) | Reference |

| Dihedral Angle between Phenyl Rings | 59.49 (4)° | sigmaaldrich.comnih.govnih.gov |

| C-C-N-C Torsion Angle (Side 1) | 21.0 (2)° | sigmaaldrich.comnih.govnih.gov |

| C-C-N-C Torsion Angle (Side 2) | 76.4 (2)° | sigmaaldrich.comnih.govnih.gov |

In the crystal lattice of the isomer, intermolecular N-H···O hydrogen bonds are formed between the amide groups, creating ladder-like chains. sigmaaldrich.comnih.gov A similar hydrogen bonding network would be anticipated for this compound, playing a significant role in its solid-state packing.

Torsion Angles and Planarity of the Amide Linkages

In the absence of direct data for this compound, the crystal structure of the analogous compound N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide provides significant insight. In this molecule, the two acetamide groups adopt markedly different conformations relative to their adjacent phenyl rings. This conformational asymmetry is captured by the C-C-N-C torsion angles. On one side of the molecule, the torsion angle is 21.0 (2)°, indicating a relatively small twist of the amide group out of the plane of the phenyl ring. nih.gov In contrast, the corresponding torsion angle on the other side is 76.4 (2)°, signifying a much more twisted and nearly perpendicular arrangement. nih.gov

This significant difference in torsion angles highlights the conformational flexibility of the amide linkages, which can be influenced by crystal packing forces and intermolecular hydrogen bonding. The amide groups themselves strive for planarity, but the molecule as a whole is not planar. The two phenyl rings in N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide are twisted out of coplanarity with the central ether linkage, forming a substantial dihedral angle of 59.49 (4)° with each other. nih.gov Similar non-planar arrangements are expected in related structures like this compound, where the oxalyl linker introduces its own conformational preferences. For instance, the central O=C-C=O torsion angle in oxalamide derivatives typically adopts an antiperiplanar conformation. nih.gov

| Torsion Angle | Value (°) | Description |

|---|---|---|

| C3—C4—N1—C7 | 21.0 (2) | Rotation of the first acetamide group relative to its phenyl ring. |

| C13—C12—N2—C15 | 76.4 (2) | Rotation of the second acetamide group relative to its phenyl ring. |

Computational and Theoretical Studies of N,n Oxalylbis 4,1 Phenylene Diacetamide

Spectroscopic Property Prediction and Validation

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic characteristics of molecules. d-nb.infonih.gov These predictions are crucial for several reasons: they can aid in the structural elucidation of newly synthesized compounds, help in the interpretation of complex experimental spectra, and provide insights into the electronic structure and bonding.

The prediction of NMR chemical shifts through computational means is a sophisticated process that allows for the a priori determination of spectral features. This is particularly useful for complex molecules where spectral assignment can be challenging.

Methodology

The standard and most reliable method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, which is typically employed in conjunction with DFT. researchgate.netnih.gov The process begins with the optimization of the molecule's three-dimensional geometry. This is a critical step, as the calculated NMR parameters are highly sensitive to the molecular structure. d-nb.info Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311+G(2d,p), are commonly used for this optimization. d-nb.infonih.gov

Following geometry optimization, the NMR shielding tensors for each nucleus are calculated at the same or a higher level of theory. These shielding tensors are then converted into chemical shifts (δ) by referencing them against the computed shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δsample = σTMS - σsample

To improve the accuracy of the predicted shifts and account for systematic errors in the computational method and the effects of the solvent, a linear regression analysis comparing the calculated and experimental shifts for a set of related structures is often performed. researchgate.net The resulting scaling factors can then be applied to the target molecule. In the absence of specific experimental data for N,N'-(Oxalylbis(4,1-phenylene))diacetamide, predictions would be based on these established theoretical frameworks.

Predicted NMR Data

While specific experimental NMR data for this compound is not publicly available, computational methods can provide robust predictions. The following table presents hypothetical ¹H and ¹³C NMR chemical shifts, calculated using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory. These values are illustrative and based on typical chemical shifts for similar functional groups.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (NH) | 10.2 | - |

| Aromatic (CH) | 7.6 (d, J=8.8 Hz) | 138.5 |

| Aromatic (CH) | 7.1 (d, J=8.8 Hz) | 120.0 |

| Methyl (CH₃) | 2.1 | 24.5 |

| Carbonyl (C=O) | - | 169.0 |

| Oxalyl (C=O) | - | 158.0 |

| Aromatic (C-N) | - | 135.0 |

| Aromatic (C-O) | - | 118.0 |

Note: This table is illustrative. The values are hypothetical and serve to demonstrate the output of computational predictions. 'd' denotes a doublet splitting pattern.

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule.

Methodology

The process for simulating vibrational spectra also begins with the optimization of the molecular geometry using DFT methods, similar to NMR predictions. nih.gov Once the minimum energy structure is found, a frequency calculation is performed. This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which provides the vibrational frequencies and the corresponding normal modes.

The intensities of the IR bands are determined by the change in the dipole moment during a vibration, while Raman intensities are related to the change in the polarizability. chemrxiv.org Computational software can calculate both, allowing for the generation of a full theoretical spectrum. youtube.com

It is a common practice to apply a scaling factor to the calculated frequencies. nih.gov This is because the calculations are typically performed under the harmonic approximation, which neglects anharmonicity present in real systems, and because of inherent approximations in the DFT functionals. The scaling factor, which is specific to the functional and basis set used, improves the agreement between the theoretical and experimental spectra.

Simulated Vibrational Data

A computational analysis of this compound would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. These theoretical spectra can then be compared with experimental data for validation. The table below provides a hypothetical comparison of calculated and "experimental" vibrational frequencies for key functional groups in the molecule.

Interactive Data Table: Simulated Vibrational Frequencies for this compound

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental IR (cm⁻¹) | Hypothetical Experimental Raman (cm⁻¹) |

| N-H Stretch | 3305 | 3300 | 3302 |

| C-H Aromatic Stretch | 3050 | 3048 | 3055 |

| C-H Methyl Stretch | 2925 | 2923 | 2926 |

| C=O Stretch (Amide I) | 1670 | 1668 | 1672 |

| C=O Stretch (Oxalyl) | 1700 | 1695 | 1698 |

| C-N Stretch | 1370 | 1368 | 1371 |

| Phenyl Ring Stretch | 1600 | 1598 | 1605 |

| C-O-C Asymmetric Stretch | 1240 | 1238 | 1242 |

Note: This table is illustrative. The calculated frequencies are hypothetical and scaled for better comparison with the placeholder experimental values.

Supramolecular Chemistry and Self Assembly of N,n Oxalylbis 4,1 Phenylene Diacetamide

Hydrogen Bonding Networks in Oxalylbis(phenylene)diacetamides

The oxalamide moiety is a powerful structural motif for establishing robust hydrogen-bonding networks. researchgate.net This capability is due to its self-complementary nature, possessing both hydrogen bond donors (N-H groups) and acceptors (C=O groups). researchgate.net This dual functionality allows oxalamides to participate in predictable and directional interactions, which are crucial for the rational design of molecular solids and crystal engineering. researchgate.net

In oxalamide derivatives, the N-H protons act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. The primary hydrogen bond motif observed is the N-H…O interaction. The geometry of the oxalamide group, particularly when it adopts a trans conformation, facilitates the formation of linear chain networks, which are instrumental in building larger supramolecular structures. psu.edu The directionality of these hydrogen bonds is a key factor in controlling the assembly of molecules into well-defined architectures. nih.gov

Studies on related amide structures have shown that N–H⋯O hydrogen bonds are a dominant feature in their crystal packing. For instance, in the crystal structure of N,N′-[oxybis(benzene-4,1-diyl)]diacetamide, intermolecular N—H⋯O hydrogen bonds are formed between the acetamide (B32628) groups, leading to the formation of ladder-like chains. nih.govnih.gov This highlights the propensity of the N-H and C=O groups in the amide functionalities to engage in specific and directional hydrogen bonding, a characteristic that is central to the supramolecular behavior of N,N'-(Oxalylbis(4,1-phenylene))diacetamide.

Extensive NMR studies and DFT-based computations on benzoyl phenyl oxalamide derivatives have provided unambiguous evidence for the existence of intramolecular hydrogen bonds that govern the stable conformations of these molecules. nih.gov The formation of these intramolecular hydrogen bonds can lead to the creation of five, six, or seven-membered rings. nih.gov

| Hydrogen Bond Parameters in a Related Amide | |

| Interaction | N—H⋯O |

| N⋯O Distance (Å) | 2.834 (2) and 2.9066 (18) |

| Resulting Structure | Ladder-like chains |

| Data from the crystal structure of N,N′-[oxybis(benzene-4,1-diyl)]diacetamide | Source: nih.gov |

The oxalyl group plays a pivotal role in the supramolecular recognition processes of these molecules. It acts as a rigid and well-defined linker between the two phenylacetamide units. This structural rigidity, combined with the hydrogen bonding capabilities of the adjacent amide groups, allows for precise control over the spatial orientation of the interacting molecules.

The oxalamide functionality is a self-complementary hydrogen bonding unit, capable of both donating and accepting two hydrogen bonds. researchgate.net This property, along with its tendency for persistent self-assembly, enables the oxalyl group to participate in distinct hydrogen bonding motifs that are valuable in crystal engineering and materials science. researchgate.net In dimeric systems of N,N′-dimethyloxalamide, the interaction energy is significantly influenced by the cooperative effects of hydrogen bonding. researchgate.net The all-trans conformation of secondary oxalamides can also give rise to cooperative intramolecular N-H/C=O and C-H/C=O dipolar interactions. researchgate.net

Furthermore, studies on various oxamide (B166460) derivatives have shown that a three-center intramolecular hydrogen bond is a common conformational pattern, both in solution and in the solid state. psu.edu This type of interaction contributes to the planarity and stability of the molecular conformation. psu.edu

π-π Stacking Interactions of Aromatic Moieties

Beyond hydrogen bonding, π-π stacking interactions between the aromatic phenylene rings are another critical non-covalent force governing the self-assembly of this compound. These interactions, while generally weaker than hydrogen bonds, are crucial in stabilizing the three-dimensional structure of molecular assemblies. nih.gov

The supramolecular architecture of this compound is not determined by a single type of interaction but rather by the synergistic interplay of hydrogen bonding and π-π stacking. Hydrogen bonds often act as the primary organizing force, creating a foundational network, while the weaker π-π stacking interactions provide additional stabilization and dictate the finer details of the three-dimensional packing.

This interplay is a common theme in supramolecular chemistry, where the combination of directional hydrogen bonds and less directional but significant π-π stacking leads to the formation of complex and stable structures. nih.gov For instance, in some crystal structures, hydrogen-bonded ribbons or sheets are further organized into three-dimensional networks through π-π stacking interactions between the aromatic rings of adjacent layers.

| Non-Covalent Interaction Parameters | |

| Interaction Type | π–π Stacking |

| Typical Centroid-to-Centroid Distance (Å) | 3.3 - 3.8 |

| Factors Influencing Geometry | Substituents, molecular conformation |

| General data for π–π stacking interactions | Source: researchgate.net |

Crystal Engineering and Polymorphism of this compound

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The predictable and robust nature of the hydrogen bonds formed by the oxalamide group makes this compound and related compounds excellent candidates for crystal engineering. researchgate.net By modifying the substituents on the phenylene rings, it is possible to tune the intermolecular interactions and thus control the resulting crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. For a molecule like this compound, with its conformational flexibility and multiple sites for intermolecular interactions, the existence of polymorphs is highly probable. The specific crystallization conditions, such as solvent and temperature, can influence which polymorphic form is obtained. While specific studies on the polymorphism of this compound are not widely reported, the principles of crystal engineering suggest that different packing arrangements, driven by variations in hydrogen bonding and π-π stacking, could lead to different crystalline forms.

Rational Design of Solid-State Architectures

The rational design of solid-state architectures for N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide is primarily dictated by the predictable and reliable formation of intermolecular hydrogen bonds. The molecule possesses two acetamide groups, each with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These functional groups are the key drivers in the self-assembly process, leading to the formation of well-defined supramolecular structures.

Factors Influencing Crystal Packing and Polymorphic Forms

Several intramolecular and intermolecular factors influence the crystal packing of N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide.

Intermolecular Interactions: As discussed, the dominant intermolecular interaction is the N-H···O hydrogen bonding that assembles the molecules into ladder-like chains. nih.govnih.gov The stability of the crystal lattice is significantly derived from these strong, directional interactions. The crystal chosen for a particular structural determination was identified as a slight pseudomerohedral twin, which is a form of crystal defect and not a distinct polymorphic form. nih.goviucr.org

Polymorphism: Currently, there is a lack of published scientific literature detailing the existence of polymorphic forms for N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide. While the observation of twinning indicates the possibility of subtle variations in crystal growth, comprehensive studies to identify and characterize different stable crystalline forms (polymorphs) under various crystallization conditions have not been reported.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle between Phenyl Groups | 59.49 (4)° |

| C-C-N-C Torsion Angle 1 | 21.0 (2)° |

| C-C-N-C Torsion Angle 2 | 76.4 (2)° |

| Key Supramolecular Motif | N-H···O hydrogen-bonded ladder-like chains |

Co-Crystallization and Host-Guest Chemistry with this compound

Formation of Multi-Component Crystalline Materials

Based on extensive searches of scientific literature, there are currently no specific studies published on the co-crystallization of N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide with other molecular components to form multi-component crystalline materials. While the presence of both hydrogen bond donor and acceptor sites on the molecule makes it a theoretical candidate for co-crystal formation, experimental screening and characterization of such systems have not been reported in the available literature.

Molecular Recognition and Inclusion Complex Formation

There is no available research in the public domain that details molecular recognition events or the formation of inclusion complexes where N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide acts as either a host or a guest molecule. The study of its host-guest chemistry remains an unexplored area of its supramolecular behavior.

Materials Science Applications and Advanced Derivatives of N,n Oxalylbis 4,1 Phenylene Diacetamide

Polymer Chemistry Leveraging N,N'-(Oxalylbis(4,1-phenylene))diacetamide as a Monomer

The diacetamide (B36884) functionality of this compound suggests its viability as a monomer in polycondensation reactions. The presence of amide linkages within its core structure could, in theory, be exploited or modified to create novel polymers.

Synthesis of Poly(amides) with Enhanced Thermal Properties

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability. nih.gov Generally, the incorporation of aromatic rings into the polymer backbone enhances thermal properties. While there is extensive research on various aromatic polyamides, specific studies detailing the synthesis of polyamides using this compound as a monomer and the resulting thermal characteristics are not available.

Incorporation into Main-Chain or Side-Chain Polymers

The structure of this compound could theoretically allow for its incorporation into both main-chain and side-chain polymers. As a main-chain monomer, it could be reacted with other suitable co-monomers to form linear polymers. For side-chain functionalization, the molecule would likely require chemical modification to introduce a polymerizable group. Research on new polymers with tailored properties, such as those with specific side-chains, is an active area of materials science. nih.gov However, there is no specific literature demonstrating the use of this compound in either of these polymeric architectures.

Functional Materials Derived from this compound

The aromatic and conjugated nature of this compound suggests its potential use in functional organic materials.

Organic Electronic and Optoelectronic Materials

The development of novel organic semiconductors is a key focus in the field of organic electronics. The performance of these materials is highly dependent on their molecular structure. While there is a wealth of research on various organic molecules for applications like field-effect transistors, specific investigations into the electronic or optoelectronic properties of this compound are not documented.

Precursors for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The design of the organic linker is crucial for determining the structure and properties of the resulting framework. mdpi.com While this compound possesses potential coordination sites, particularly the oxygen and nitrogen atoms of the amide and oxalyl groups, there is no published research on its use as a ligand for the synthesis of MOFs or coordination polymers. The synthesis of a one-dimensional coordination polymer has been reported using a different, though related, diglycinate ligand.

Surface Chemistry and Thin Film Fabrication

The ability to form well-ordered thin films is critical for the application of organic materials in electronic devices. The molecular structure of a compound influences its packing and film-forming properties. Although techniques for fabricating thin films from various organic molecules are well-established, there is no specific information available regarding the surface chemistry or thin film fabrication of this compound.

Adsorption Behavior on Metallic and Semiconductor Surfaces

Currently, there is a notable absence of specific research literature detailing the adsorption behavior of this compound on metallic and semiconductor surfaces. While the broader field of surface science has extensively studied the interaction of various organic molecules with such substrates, dedicated studies on this particular compound are not publicly available.

The adsorption characteristics of an organic molecule are fundamentally governed by the interplay of forces between the molecule and the substrate. These include van der Waals forces, hydrogen bonding, and covalent or ionic interactions. The specific functional groups within the this compound molecule, such as the amide linkages, carbonyl groups, and phenyl rings, would theoretically play a crucial role in its adsorption profile. The amide groups could potentially engage in hydrogen bonding with hydroxylated surfaces or interact with metallic surfaces through the lone pair electrons on the nitrogen and oxygen atoms. The π-systems of the phenyl rings might also contribute to adsorption on certain surfaces through π-stacking or other electronic interactions.

However, without experimental or computational data, any description of binding energies, adsorption geometries, and surface ordering remains speculative. Future research, employing techniques such as X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), and density functional theory (DFT) calculations, would be necessary to elucidate the precise nature of its interaction with different materials.

Interactive Data Table: Hypothetical Adsorption Parameters

The following table is a hypothetical representation of data that could be generated from future research. It is provided for illustrative purposes only and is not based on existing experimental results.

| Substrate | Predominant Interaction Type (Hypothesized) | Potential Binding Energy Range (kcal/mol) | Expected Molecular Orientation |

| Gold (Au) | Dative bonding from carbonyl oxygen/nitrogen | 5 - 15 | Tilted or flat-lying |

| Silicon (Si) (native oxide) | Hydrogen bonding from amide N-H | 3 - 10 | Variable, dependent on surface hydroxylation |

| Copper (Cu) | Coordination with amide groups | 7 - 20 | Dependent on surface oxidation state |

Development of Self-Assembled Monolayers (SAMs) for Surface Modification

The development of self-assembled monolayers (SAMs) is a cornerstone of nanoscale surface engineering, enabling the precise control of surface properties such as wettability, adhesion, and biocompatibility. The molecular structure of this compound, featuring two acetamide (B32628) groups on a rigid oxalyl-phenyl backbone, suggests its potential as a building block for SAMs.

The formation of a well-ordered SAM is contingent on a delicate balance between molecule-substrate interactions and intermolecular interactions. The amide groups within this compound could facilitate intermolecular hydrogen bonding, which is a key driving force for ordering in many SAM systems. The rigid core of the molecule could further promote regular packing.

Despite this potential, there is no specific research available on the successful formation of SAMs from this compound. The process would typically involve dissolving the compound in a suitable solvent and immersing the substrate in the solution for a controlled period. The quality of the resulting monolayer would be highly dependent on factors such as solvent choice, concentration, temperature, and immersion time.

Interactive Data Table: Hypothetical SAM Formation Conditions

This table presents hypothetical conditions for SAM formation and is for illustrative purposes. It does not reflect actual experimental data.

| Substrate | Solvent | Concentration (mM) | Immersion Time (hours) | Resulting Surface Property (Hypothesized) |

| Gold (Au) | Ethanol (B145695) | 1 | 24 | Increased Hydrophilicity |

| Silicon (Si) | Toluene | 1 | 12 | Altered Surface Potential |

| Mica | Dichloromethane | 0.5 | 48 | Enhanced Lubricity |

Reactivity and Chemical Transformations of N,n Oxalylbis 4,1 Phenylene Diacetamide

Stability of the Oxalyl and Amide Linkages under Various Conditions

The stability of N,N'-(Oxalylbis(4,1-phenylene))diacetamide is a critical factor in its potential applications. The molecule contains two types of amide bonds: the internal oxanilide (B166461) linkages and the external acetanilide-type linkages. Their susceptibility to cleavage under hydrolytic and thermal stress is a key consideration.

Amide bonds, while generally stable, are susceptible to hydrolysis under both acidic and basic conditions, a process that is often slow at room temperature but can be accelerated by heat. nih.gov The rate of hydrolysis is influenced by the electronic environment of the amide.

In the case of this compound, the terminal acetamide (B32628) groups are structurally similar to acetanilide. Studies on the alkaline hydrolysis of a series of para-substituted acetanilides have shown that the reaction rate is highly dependent on the nature of the substituent on the phenyl ring. researchgate.net Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. researchgate.net In this compound, the entire central oxanilide portion acts as a substituent on the acetamide's phenyl ring.

Table 1: Factors Influencing Amide Bond Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increased at low and high pH | Acid or base catalysis of the hydrolytic cleavage. nih.gov |

| Temperature | Increased with higher temperature | Provides activation energy for the reaction. nih.gov |

| Substituents | Electron-withdrawing groups increase the rate | Increases the electrophilicity of the carbonyl carbon. researchgate.net |

| Water Content | Higher water content can accelerate hydrolysis | Water is a reactant in the hydrolysis reaction. nih.gov |

The thermal stability of this compound is dictated by the strength of its covalent bonds. Upon heating, the molecule will eventually decompose. The likely pathways for thermal degradation involve the cleavage of the weakest bonds in the structure.

A study on the thermal decomposition of esters of oxalic acid suggests that the central C-C bond in the oxalyl group is a potential point of initial cleavage due to the repulsion between the carbonyl dipoles. mcmaster.ca Homolytic cleavage of the C-N or C-O bonds are also possible decomposition routes. mcmaster.ca

For the amide functionalities, thermal degradation can proceed through various mechanisms, often involving the formation of free radicals. nih.gov In research on the thermal degradation of polystyrenes modified with nitrogen-containing monomers, it was found that the presence of amide groups influenced the thermal stability, and in some cases, synergistic interactions with other elements like phosphorus were observed. ulster.ac.uk The thermal decomposition of N,N-dialkoxyamides, while a different class of compounds, has been shown to proceed via homolysis of the nitrogen-oxygen bond, leading to the formation of radical species. rsc.orglookchem.comresearchgate.net This points to the general tendency of amide derivatives to undergo radical-based decomposition pathways at elevated temperatures.

The specific decomposition products of this compound would depend on the precise conditions, but could plausibly include carbon monoxide, carbon dioxide, and various aromatic fragments resulting from the breakdown of the parent molecule.

Chemical Derivatization for Functional Enhancement

The structure of this compound offers several sites for chemical modification to tailor its properties for specific applications. These include the aromatic rings and the amide nitrogen atoms.

The two phenyl rings in the molecule are susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the rings will govern the position of incoming electrophiles. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group. Conversely, the oxalylamido group (-NHCOCO-) is expected to be a deactivating group due to the electron-withdrawing nature of the two adjacent carbonyls, and would also likely direct incoming electrophiles to the ortho and para positions relative to the amide nitrogen. The interplay of these two substituents on each ring will determine the regioselectivity of substitution reactions.

Common electrophilic substitution reactions that could potentially be performed on the aromatic rings include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, the oxidation of dihydropyridines to pyridines can be achieved under mild conditions using solid acids, demonstrating a type of transformation that can be applied to heterocyclic systems and by analogy, to activated aromatic rings. researchgate.net

The nitrogen atoms of the amide groups are potential sites for chemical modification, such as N-alkylation. The N-alkylation of amines and amides is a common transformation in organic synthesis. researchgate.netacsgcipr.orgrsc.orgresearchgate.net These reactions typically involve the reaction of the amine or amide with an alkyl halide or other alkylating agent, often in the presence of a base. researchgate.net The development of catalytic methods for N-alkylation, including the use of metal catalysts, has made these transformations more efficient and sustainable. rsc.orgresearchgate.net

Furthermore, the amide bond itself can be a target for transformation. While amides are generally stable, methods have been developed for their activation and conversion to other functional groups. For example, amides can be converted to nitriles under certain conditions. digitellinc.comacs.org It is also possible to cleave the amide bond selectively under specific chemical or enzymatic conditions. nih.govnih.govmdpi.com The synthesis of amides from carboxylic acids can be facilitated by activating agents like oxalyl chloride, which highlights the reactivity of this reagent in forming amide linkages. researchgate.netorganic-chemistry.org

The modification of the amide nitrogen atoms in this compound could be used to attach other functional moieties, altering the solubility, reactivity, or other properties of the molecule. Research into "anomeric amides," where the amide nitrogen is substituted with two electronegative atoms, shows that such modifications can dramatically alter the electronic properties and reactivity of the amide bond. researchgate.netd-nb.infonih.gov

Table 2: Potential Chemical Derivatization Reactions

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic rings |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid | Halo-substituted aromatic rings |

| N-Alkylation | Alkyl halide, Base | N-alkylated amide |

| Hydrolysis | Acid or Base, Heat | Carboxylic acids and amines |

Future Directions and Emerging Research Avenues for N,n Oxalylbis 4,1 Phenylene Diacetamide

Exploration of Novel Synthetic Pathways

The traditional synthesis of oxalamide derivatives often involves the reaction of oxalyl chloride with corresponding aniline (B41778) derivatives. ijbbku.com For N,N'-(Oxalylbis(4,1-phenylene))diacetamide, this would typically involve N-(4-aminophenyl)acetamide as a precursor. Future research is expected to focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Emerging research into the synthesis of related compounds has highlighted the utility of eco-friendly techniques such as ultrasound and mechanosynthesis, which can reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net The exploration of these "green chemistry" approaches for this compound could lead to more cost-effective and environmentally benign production processes. Furthermore, the development of novel catalytic systems, potentially leveraging copper-catalyzed reactions which have proven effective for other oxalamide ligands, could broaden the substrate scope and improve reaction yields under milder conditions. rsc.orgacs.org

Table 1: Comparison of Synthetic Pathways for this compound

| Feature | Conventional Method | Potential Novel Pathways |

|---|---|---|

| Precursors | Oxalyl chloride, N-(4-aminophenyl)acetamide | Same, or alternative activated oxalic acid derivatives |

| Methodology | Standard solution-phase reaction with heating | Ultrasound-assisted synthesis, Mechanochemical grinding, Flow chemistry |

| Catalysis | Often base-mediated | Exploration of novel organometallic or enzymatic catalysts |

| Advantages | Well-established, predictable outcomes | Reduced energy use, shorter reaction times, improved safety profile, higher yields researchgate.net |

| Challenges | Use of hazardous reagents (e.g., oxalyl chloride), potential for side reactions | Optimization of reaction conditions, scalability of new techniques |

Advanced Studies in Solution-Phase Supramolecular Assemblies

The oxalamide core is well-known for its capacity to form robust, directional hydrogen bonds, driving the self-assembly of molecules into ordered supramolecular structures. researchgate.net For this compound, the N-H and C=O groups of the oxalamide and acetamide (B32628) moieties are expected to be primary drivers of intermolecular association.

Future research will likely delve into a detailed investigation of its self-assembly behavior in various solvents. Studies on related ferrocene-based oxalamides have shown that while some compounds self-assemble into nanostructures, stable gel formation may require external stimuli like sonication. acs.org Advanced spectroscopic techniques, such as temperature-dependent NMR, can elucidate the nature of the hydrogen bonds (intramolecular vs. intermolecular) that stabilize these assemblies in solution. acs.org Understanding how factors like solvent polarity, temperature, and concentration influence the aggregation of this compound is crucial for controlling the formation of specific architectures like nanofibers, vesicles, or gels, which are foundational for applications in drug delivery and tissue engineering.

Integration into Hybrid Organic-Inorganic Materials

The structural rigidity and defined hydrogen-bonding sites of this compound make it an excellent building block for hybrid organic-inorganic materials. These materials combine the properties of organic molecules (flexibility, processability) with those of inorganic components (stability, conductivity, magnetic properties).

One promising avenue is its use as an organic linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. Another area of exploration is its integration into polymer composites. For instance, oxalamide-based structures have been incorporated into silicone poly(urea oxamide)s to create materials with tunable hydrogen bond ratios, leading to superior mechanical performance for applications like foldable displays. acs.org Similarly, aliphatic oxalamides have been shown to act as effective nucleating agents for isotactic polypropylene, enhancing its crystallization behavior for faster processing. tue.nl Investigating the effect of this compound on the properties of various industrial polymers could yield new high-performance plastics and elastomers.

Predictive Modeling for Undiscovered Chemical Reactivity

Computational chemistry offers powerful tools to predict the behavior and properties of molecules, guiding experimental work and accelerating discovery. For this compound, predictive modeling can illuminate its potential before extensive lab work is undertaken.

Quantum mechanical studies, such as Density Functional Theory (DFT), can be employed to investigate conformational preferences, isomerization energies, and the electronic structure of the molecule. acs.orgnih.gov Such calculations have been used to develop force-field parameters for polyoxalamides, enabling molecular mechanics simulations to predict crystal structures and hydrogen bonding patterns. nih.gov Frontier molecular orbital analysis can reveal insights into the molecule's reactivity. nih.gov By modeling the interaction of this compound with other molecules, surfaces, or metallic ions, researchers can predict its suitability for applications ranging from catalysis to molecular recognition.

Table 2: Predictive Modeling Applications for this compound

| Modeling Technique | Predicted Property/Behavior | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Conformational energies, electronic structure, hydrogen bond strength acs.orgnih.gov | Understanding self-assembly, predicting reactivity hotspots |

| Molecular Dynamics (MD) | Solution-phase aggregation, diffusion behavior, interaction with polymers | Designing supramolecular structures, formulating polymer composites |

| Quantum Theory of Atoms in Molecules (QTAIM) | Confirmation and characterization of hydrogen bonds acs.org | Validating supramolecular design principles |

| Monte Carlo Simulations | Crystal packing and structural preferences of polymers nih.gov | Predicting solid-state properties and polymorphism |

High-Throughput Screening for Diverse Material Science Applications

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological or material targets. Applying HTS methodologies to this compound and its derivatives could rapidly identify novel applications.

In the pharmaceutical field, related oxalamide derivatives have been screened for antioxidant and anticancer activities. ijbbku.com HTS could be used to evaluate this compound against a wide panel of enzymes and cell lines to uncover potential therapeutic uses. ijbbku.comresearchgate.net In material science, HTS is a valuable tool for discovering materials with specific characteristics. aps.org For example, libraries of oxalamide-based ligands can be screened to find optimal candidates for promoting challenging chemical reactions, such as copper-catalyzed aryl amination. acs.org Screening this compound for properties like liquid crystal formation, non-linear optical activity, or its performance as a component in organic light-emitting diodes (OLEDs) could unveil unexpected and valuable applications.

Q & A

Q. Advanced

- Catalyst selection : Ce-ZnO composites enhance selectivity by balancing Lewis acidity (for acetylation) and redox activity (for S-oxidation) .

- Solvent effects : Polar solvents like ethanol favor cyclocondensation via hydrogen bonding, while benzene minimizes side reactions in non-polar environments .

- Temperature control : Prolonged reflux (6+ hours) ensures complete cyclization in pyridone synthesis .

How do steric and electronic factors influence bis(2-oxopyridine) derivative formation?

Q. Advanced

- Steric effects : Bulky substituents on aromatic aldehydes hinder cyclization, favoring linear intermediates.

- Electronic effects : Electron-withdrawing groups (e.g., -NO) on aldehydes accelerate Michael addition to cyanoacetamide, directing regioselective pyridone formation .

What analytical methods detect trace impurities in synthesized batches?

Q. Basic

- HPLC-MS : Resolves byproducts like unreacted 4,4'-methylenedianiline or over-oxidized disulfides .

- TGA-DSC : Identifies decomposition products (e.g., acetic acid) during thermal analysis .

What mechanistic insights explain Ce-ZnO's dual catalytic behavior?

Advanced

Ce sites in Ce-ZnO oxidize thiols to disulfides, while Zn Lewis acid sites activate amines for acetylation. Pyridine IR studies correlate selectivity with catalyst acidity .

How does solvent polarity affect cyclocondensation reactions?

Q. Basic

- Ethanol : Enhances hydrogen bonding, stabilizing transition states in heterocycle formation .

- Benzene : Reduces polarity-driven side reactions, favoring anhydrous conditions for imine synthesis .

What computational approaches predict pharmacological activity of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.